2-chloro-N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a chlorobenzamide core linked to a fluorophenylmethylidene hydrazinecarbonyl group. This compound is of interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, which is then reacted with 4-fluorobenzaldehyde under specific conditions to form the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(4-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
- 2-CHLORO-N-(4-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE
Uniqueness
2-CHLORO-N-(4-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C21H15ClFN3O2 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[[(E)-(4-fluorophenyl)methylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H15ClFN3O2/c22-19-4-2-1-3-18(19)21(28)25-17-11-7-15(8-12-17)20(27)26-24-13-14-5-9-16(23)10-6-14/h1-13H,(H,25,28)(H,26,27)/b24-13+ |
InChI Key |
OBNBZWHUROUVPD-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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